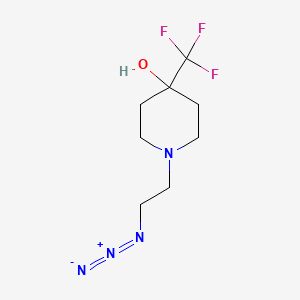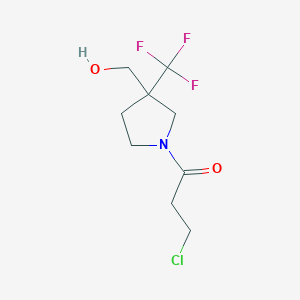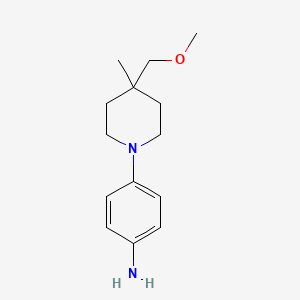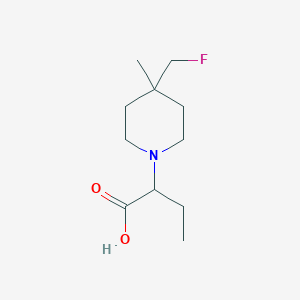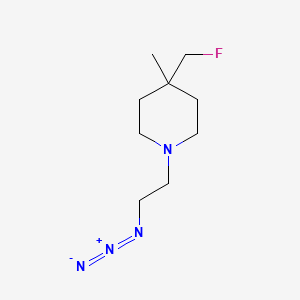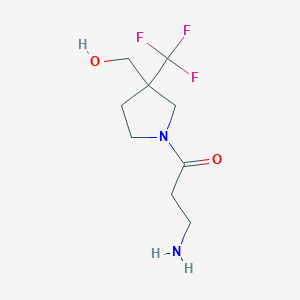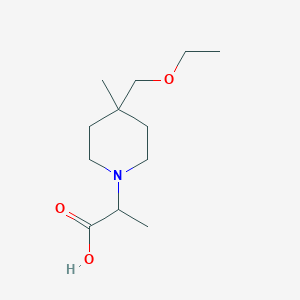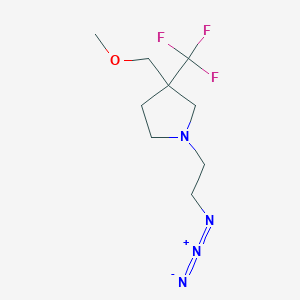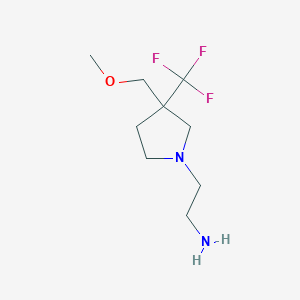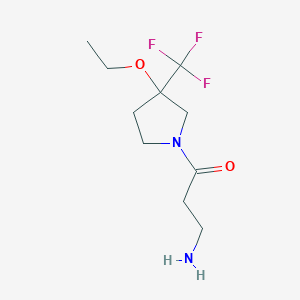
1-(3-Chloropyrazin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol
Overview
Description
1-(3-Chloropyrazin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C9H9ClF3N3O and its molecular weight is 267.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Regioselective Synthesis : This compound is involved in the regioselective synthesis of optically active compounds, like (pyrazolyl)pyridines, which have potential applications in creating chiral N,N-donating ligands (Kowalczyk & Skarżewski, 2005).
- In Synthesis of 1-benzopyrano Compounds : It plays a role in the synthesis of 1-benzopyrano compounds, particularly in reactions involving chromones and azomethine ylides (Sosnovskikh et al., 2014).
- Palladium Complex Formation : It's used in synthesizing palladium complexes, which could be significant in various catalytic applications (Montoya et al., 2007).
Molecular Structure and Analysis
- Conformational Studies : The compound is involved in studies that analyze the conformational properties of related species, particularly those involving intramolecular hydrogen bonding (Laurella & Erben, 2016).
- Synthesis of N-Substituted Pyridin-2(1H)-imines : It contributes to the development of new methods for synthesizing N-substituted imines, which have potential applications in various fields (Marangoni et al., 2017).
Applications in Crystal Engineering and Material Sciences
- Chelation and Hydrogen-Bonded Crystals : The compound's derivatives are used in designing ligands for chelating metals and creating hydrogen-bonded crystals, important in crystal engineering (Duong et al., 2011).
- Organic Light Emitting Diodes (OLEDs) : Derivatives of this compound are utilized in the synthesis of materials for high-efficiency OLEDs, which is a rapidly growing area in display technologies (Huang et al., 2013).
Biological Applications
- In Biological Activity Studies : The compound is used in the synthesis of derivatives that are tested for various biological activities, including fungicidal and antiviral properties (Li et al., 2015).
Properties
IUPAC Name |
1-(3-chloropyrazin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N3O/c10-6-7(15-3-2-14-6)16-4-1-8(17,5-16)9(11,12)13/h2-3,17H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHURYANMEARYTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)O)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


